

# AG3.0 Antibody: A Comparative Performance Guide for Immunoassay Platforms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AG3.0

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The monoclonal antibody **AG3.0** is a versatile tool for the detection of the Gag capsid protein (p24-27) from a broad range of primate lentiviruses, including HIV-1, HIV-2, and various Simian Immunodeficiency Viruses (SIVs). This guide provides a comprehensive comparison of the **AG3.0** antibody's performance across different immunoassay platforms, supported by experimental data and detailed methodologies.

## Performance Overview

The **AG3.0** antibody, a mouse IgG1 isotype, recognizes the highly conserved 7-mer peptide sequence SPRTLNA within the N-terminal of the Gag capsid.<sup>[1]</sup> This broad reactivity makes it a valuable reagent for studies involving different primate lentiviruses.<sup>[1]</sup> Commercially, it is available through the NIH AIDS Reagent Program and as a recombinant antibody from various vendors.<sup>[1][2]</sup>

## Quantitative Performance Comparison

The following tables summarize the performance characteristics of the **AG3.0** antibody in key immunoassays based on available data.

Table 1: Antigen Capture ELISA

| Parameter                | AG3.0 (In-house assay)               | ZeptoMetrix SIV p27 Antigen ELISA | Reference           |
|--------------------------|--------------------------------------|-----------------------------------|---------------------|
| Target Analyte           | HIV-1 Gag p24                        | SIV p27                           | <a href="#">[1]</a> |
| Lower Limit of Detection | 100 pg/ml                            | 62.5 pg/ml                        | <a href="#">[1]</a> |
| Cross-Reactivity         | HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm | SIVmac, SIVagm, SIVdrl, SIVmnd-2  | <a href="#">[1]</a> |

Table 2: Reactivity in Western Blotting

| Lentivirus Lineage          | AG3.0 Reactivity       | Other Monoclonals (AG5.0, AG6.0)   | Reference           |
|-----------------------------|------------------------|------------------------------------|---------------------|
| HIV-1                       | +                      | AG5.0: +                           | <a href="#">[1]</a> |
| HIV-2/SIVmac                | +                      | AG5.0: -                           | <a href="#">[1]</a> |
| SIVagm (ver, gri, sab, tan) | +                      | AG5.0: +, AG6.0: + (ver, tan only) | <a href="#">[1]</a> |
| Recognized Proteins         | p24-27, p38, p55, p150 | Gag p24-27                         | <a href="#">[1]</a> |

## Immunoassay Platforms and Experimental Protocols

### Antigen Capture ELISA

An in-house antigen capture ELISA developed using the **AG3.0** antibody has demonstrated sensitivity comparable to commercially available kits.[\[1\]](#)

Experimental Protocol:

- Coating: Microtiter plates are coated with the **AG3.0** monoclonal antibody as the capture antibody.

- **Blocking:** Plates are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding.
- **Sample Incubation:** Virus supernatants or purified Gag antigen dilutions are added to the wells and incubated.
- **Detection Antibody:** A biotinylated polyclonal antibody against the viral antigen is added.
- **Enzyme Conjugate:** Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
- **Substrate:** A chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change.
- **Measurement:** The optical density is measured at a specific wavelength, which is proportional to the amount of antigen present.

## Western Blotting (Immunoblotting)

**AG3.0** has shown broad reactivity in Western blotting, detecting the Gag capsid protein (p24-27) and its precursors from various HIV and SIV isolates.<sup>[1]</sup>

### Experimental Protocol:

- **Sample Preparation:** Viral lysates are prepared and proteins are separated by size using SDS-PAGE.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with the **AG3.0** antibody.
- **Secondary Antibody Incubation:** A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.
- **Detection:** A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

## Other Validated Platforms

- Radioimmunoprecipitation (RIPA): **AG3.0** has been successfully used to precipitate Gag proteins from both cell and virus lysates.[[1](#)]
- Dot Blot: A recombinant version of **AG3.0** has been validated for use in dot blot analysis for the detection of recombinant HIV-1 p24 antigen.[[2](#)]

## Visualizing Workflows and Pathways

To better illustrate the experimental processes and the biological context of the **AG3.0** antibody's target, the following diagrams are provided.

## Antigen Capture ELISA Workflow

1. Coat Plate with  
AG3.0 Capture Ab

2. Block Non-specific  
Sites

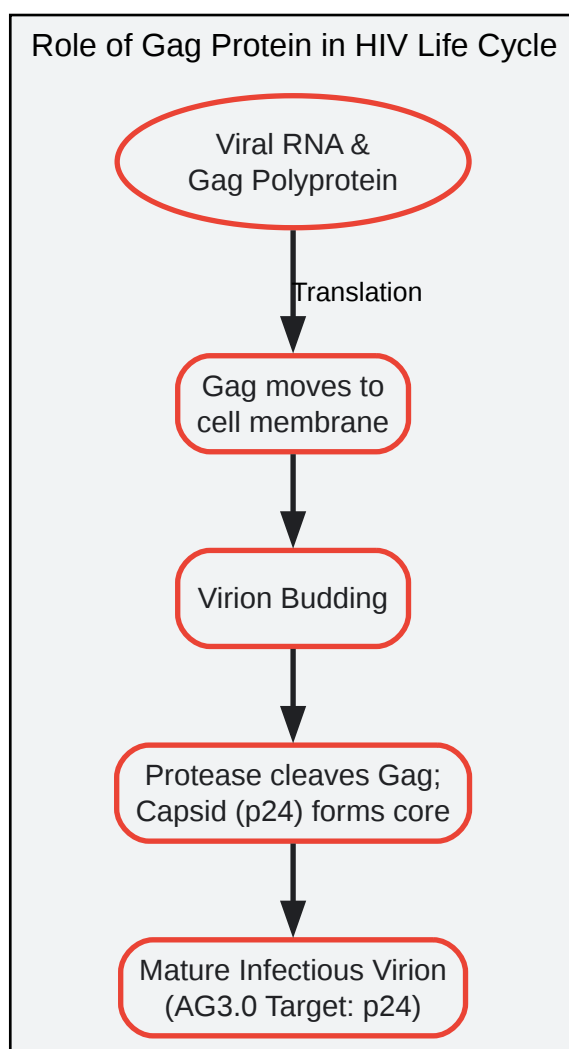
3. Add Sample  
(contains Gag p24)

4. Add Biotinylated  
Detection Ab

5. Add Streptavidin-HRP

6. Add TMB Substrate

7. Read Absorbance



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## References

- 1. Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Anti-HIV-1 p24 Recombinant Antibody (clone AG3.0) - Creative Biolabs [creativebiolabs.net]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)